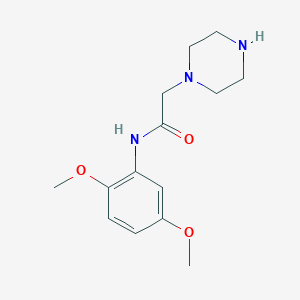

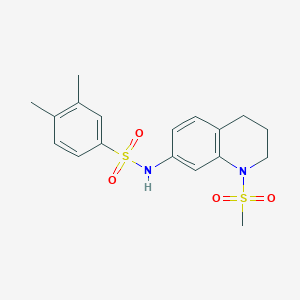

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide, also known as DOM, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogen that produces intense visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought patterns. The chemical structure of DOM is similar to other hallucinogens such as LSD and mescaline, but it has unique properties that make it a valuable tool for scientific research.

Wirkmechanismus

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Hallucinogens like N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide are thought to mimic the effects of serotonin by binding to specific receptors and altering the activity of neural circuits involved in perception and cognition.

Biochemical and Physiological Effects

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide produces a wide range of biochemical and physiological effects that are similar to other hallucinogens. It increases the release of serotonin and other neurotransmitters in the brain, leading to changes in mood, perception, and thought patterns. It also alters the activity of several brain regions, including the prefrontal cortex, the amygdala, and the hippocampus, which are involved in memory, emotion, and cognition.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide has several advantages as a research tool, including its potency, selectivity for serotonin receptors, and ability to produce consistent and reproducible effects. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Zukünftige Richtungen

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide and other hallucinogens. One area of interest is the development of new drugs that target specific serotonin receptors and produce more selective and beneficial effects. Another area of research is the use of hallucinogens in psychotherapy, particularly for the treatment of mood and anxiety disorders. Finally, there is ongoing research on the long-term effects of hallucinogens on the brain and behavior, including their potential for neuroplasticity and neuroprotection.

Synthesemethoden

The synthesis of N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide involves several chemical reactions that require specialized equipment and expertise. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then acetylated using acetic anhydride and pyridine to yield the final product, N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide has been used extensively in scientific research to study the mechanisms of action of hallucinogens and their effects on the brain and behavior. It has been used in animal models to investigate the role of serotonin receptors in mediating the effects of hallucinogens. Studies have shown that N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide binds to several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, which are involved in modulating mood, perception, and cognition.

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-19-11-3-4-13(20-2)12(9-11)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCUBWMKDGXUFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2371765.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2371767.png)

![3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2371768.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)

![(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B2371782.png)

![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline](/img/structure/B2371785.png)

![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)

![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)